molecular formula C13H16N2O2 B1480988 Azetidin-3-yl(4-methoxyindolin-1-yl)methanone CAS No. 2098015-89-3

Azetidin-3-yl(4-methoxyindolin-1-yl)methanone

Cat. No. B1480988
CAS RN: 2098015-89-3
M. Wt: 232.28 g/mol
InChI Key: OIEYFYXDUYMPKJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Azetidin-3-yl(4-methoxyindolin-1-yl)methanone are not fully detailed in the available sources. The molecular weight is reported to be 232.28 g/mol. For more detailed information, such as melting point, boiling point, and solubility, it would be best to refer to a comprehensive chemical database or the supplier’s material safety data sheet (MSDS).

Scientific Research Applications

Synthesis and Structural Studies

Azetidinones, including derivatives similar to Azetidin-3-yl(4-methoxyindolin-1-yl)methanone, have been explored for their synthesis and structural properties. The research has shown these compounds can act as precursors for various ligands and complexes, demonstrating their versatility in organic synthesis and coordination chemistry. For instance, azetidinones have been utilized in the preparation of CC'N-pincer ligands, which are critical for forming complexes with metals such as osmium, revealing their potential in material science and catalysis (Casarrubios et al., 2015).

Antimicrobial and Antitubercular Activities

Several studies have focused on the antimicrobial and antitubercular properties of azetidinone derivatives. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The results suggest that azetidinone-based compounds hold promise as therapeutic agents due to their potent biological activities. For example, novel azetidinone analogues have been developed with significant anti-tubercular activity, highlighting their potential in addressing drug-resistant tuberculosis strains (Thomas, George, & Harindran, 2014).

Catalytic Applications

The unique structural features of azetidinones have made them subjects of interest in catalysis research. Enantiopure azetidinone derivatives have been evaluated for their potential in catalyzing asymmetric reactions, a crucial aspect of synthetic organic chemistry aiming at the production of chiral molecules. These studies underline the role of azetidinones in developing new catalytic methods that can enhance the synthesis of biologically active compounds with high enantioselectivity (Wang et al., 2008).

Antitumor and Antileishmanial Activities

Research into azetidinone compounds has also extended into their potential antitumor and antileishmanial activities. By exploring various structural modifications of azetidinone cores, researchers have identified compounds with promising activity against cancer cells and Leishmania major. This indicates that azetidinone derivatives could be valuable in the development of new treatments for cancer and leishmaniasis, offering alternatives to existing therapies (Singh et al., 2012).

Safety and Hazards

The safety and hazards associated with Azetidin-3-yl(4-methoxyindolin-1-yl)methanone are not specified in the available sources. For safety information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

azetidin-3-yl-(4-methoxy-2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-12-4-2-3-11-10(12)5-6-15(11)13(16)9-7-14-8-9/h2-4,9,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYFYXDUYMPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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